Pentyl butyrate is the butyrate ester of pentan-1-ol. It has a role as a metabolite. It derives from a pentan-1-ol.
Pentyl butanoate, also known as amyl butyrate or amyl butyric acid, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Pentyl butanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pentyl butanoate has been primarily detected in urine. Within the cell, pentyl butanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Pentyl butanoate can be biosynthesized from pentan-1-ol. Pentyl butanoate is a sweet, banana, and cherry tasting compound that can be found in apple, cocoa bean, fruits, and pomes. This makes pentyl butanoate a potential biomarker for the consumption of these food products.
N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics.
Pentyl butyrate
CAS No.: 540-18-1
Cat. No.: VC1727197
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 540-18-1 |
---|---|
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | pentyl butanoate |
Standard InChI | InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3 |
Standard InChI Key | CFNJLPHOBMVMNS-UHFFFAOYSA-N |
SMILES | CCCCCOC(=O)CCC |
Canonical SMILES | CCCCCOC(=O)CCC |
Boiling Point | 186.4 °C |
Flash Point | 135 °F (NFPA, 2010) |
Melting Point | -73.2 °C Mp -73.2 ° -73.2°C |
Introduction
Chemical Structure and Properties
Pentyl butyrate's molecular structure consists of a pentyl group (a five-carbon alkyl chain) bonded to a butyrate group (derived from butyric acid) through an ester linkage. This specific arrangement contributes to its distinctive physical and chemical properties.
The compound exists as a colorless liquid at room temperature with a noticeable fruity aroma. Its boiling point is approximately 185°C, and it has a density of 0.865-0.870 g/mL at 20°C. Pentyl butyrate exhibits limited solubility in water (about 0.03 g/L) but is readily miscible with organic solvents such as ethanol, ether, and acetone .
The ester bond in pentyl butyrate makes it susceptible to hydrolysis under acidic or basic conditions, a property that is significant in both its metabolism in biological systems and its chemical reactivity in industrial processes.
Comparison with Similar Compounds
Pentyl butyrate shares structural similarities with several other esters, yet possesses unique characteristics that distinguish it for specific applications:
Compound Name | Chemical Formula | Molecular Weight | Aroma Profile | Applications |
---|---|---|---|---|
Pentyl butyrate | C9H18O2 | 158.24 g/mol | Fruity, pear/apricot | Flavorings, fragrances, solvents |
Ethyl butyrate | C6H12O2 | 116.16 g/mol | Pineapple-like | Flavorings, fragrances |
Methyl butyrate | C5H10O2 | 102.13 g/mol | Apple-like | Flavorings |
Butyl butyrate | C8H16O2 | 144.21 g/mol | Sweet, fruity | Perfumes, flavorings |
Amyl acetate | C7H14O2 | 130.18 g/mol | Banana-like | Solvents, flavorings |
The unique combination of a five-carbon alkyl group attached to a four-carbon carboxylic acid distinguishes pentyl butyrate from these similar compounds, particularly in terms of its sensory properties and specific applications across various industries .
Synthesis Methods
The synthesis of pentyl butyrate can be achieved through several methods, with esterification being the most common approach. The traditional synthesis route involves the reaction of pentanol with butyric acid in the presence of an acid catalyst, typically sulfuric acid.
Traditional Synthesis Routes
The primary method for synthesizing pentyl butyrate is through an esterification reaction:
Pentanol + Butyric Acid → Pentyl Butyrate + Water
This reaction is typically conducted at elevated temperatures (100-110°C) for 4-6 hours to achieve optimal yields. The equilibrium of this reaction can be shifted toward the product by removing the water formed during the reaction, often through distillation techniques .
Industrial Production Methods
In industrial settings, the production process is optimized for efficiency and yield. Continuous flow reactors may be employed where reactants are continuously fed, and products are removed to drive the reaction to completion. The use of heterogeneous catalysts has also been explored for more environmentally friendly production methods .
Enzymatic Synthesis
A notable advancement in pentyl butyrate synthesis is the use of enzymatic catalysis, particularly with lipases such as Candida antarctica lipase B. This approach offers several advantages including milder reaction conditions, higher selectivity, and reduced environmental impact. Research by Blatkiewicz et al. has demonstrated the effectiveness of batch enzymatic reactive distillation for the production of stereospecific versions such as R-2-pentyl butyrate .
Their dynamic model of batch enzymatic reactive distillation was developed based on equilibrium stage approach, accounting for phenomena within the evaporator, column, and condenser for non-steady state operation of the process. This model included detailed reaction kinetics, considering equilibrium limitations, overtime deactivation of the catalyst at different temperatures, and diffusional limitations in catalytically active xerogel coating .
Chemical Reactions
Pentyl butyrate participates in various chemical reactions that are characteristic of esters. Understanding these reactions is crucial for both its synthesis and applications.
Hydrolysis
In the presence of water and an acid or base catalyst, pentyl butyrate can be hydrolyzed back into pentanol and butyric acid:
Pentyl Butyrate + Water → Pentanol + Butyric Acid
This reaction is particularly relevant in biological systems where esterases catalyze the hydrolysis of esters. The hydrolysis products, especially butyrate, play significant roles in various biological processes .
Transesterification
This involves the exchange of the alkoxy group with another alcohol:
Pentyl Butyrate + Methanol → Methyl Butyrate + Pentanol
Transesterification reactions are important in both synthetic organic chemistry and in industrial processes for modifying ester properties. These reactions typically require acidic or basic catalysts and can be driven to completion by removing one of the products from the reaction mixture .
Reaction Mechanisms
The mechanisms of these reactions typically involve nucleophilic attack on the carbonyl carbon, followed by elimination of the leaving group. Reaction rates and equilibria are influenced by factors such as temperature, catalyst concentration, and the nature of the reactants. These fundamental organic chemistry principles guide both the industrial production and biochemical interactions of pentyl butyrate.
Applications
Pentyl butyrate finds diverse applications across several industries due to its pleasant aroma and chemical properties.
Flavor and Fragrance Industry
The compound is widely used as a flavoring agent in food products due to its fruity, pear-like aroma. It enhances the flavor profile of candies, beverages, baked goods, and other processed foods. In the fragrance industry, it contributes to the fruity notes in perfumes and cosmetic products .
Pharmaceutical Applications
In pharmaceutical applications, pentyl butyrate serves as an excipient to improve the solubility and bioavailability of certain drugs. Its role in enhancing therapeutic effectiveness makes it valuable in drug delivery systems. Additionally, the hydrolysis product butyrate has been studied for its potential therapeutic effects as a histone deacetylase inhibitor .
Solvent Applications
The compound functions as an effective solvent in various industrial processes, particularly in the formulation of paints, coatings, and adhesives. Its ability to dissolve a wide range of substances makes it useful in chemical manufacturing .
Plasticizers
Pentyl butyrate is employed as a plasticizer in the production of flexible plastics, improving their durability and flexibility. This application is crucial for various products in packaging and construction materials .
Research Tool
In scientific research, pentyl butyrate serves as a model compound for studying esterification and hydrolysis reactions, as well as for investigating enzymatic processes involving lipases. The development of dynamic models for its production, such as the work by Blatkiewicz et al., contributes to understanding complex reactive distillation processes .
Biological Activity
The biological activity of pentyl butyrate is largely attributed to its hydrolysis product, butyrate, which plays significant roles in various physiological processes.
Antimicrobial Properties
Studies have shown that butyrate exhibits antimicrobial properties against certain bacterial strains, including Escherichia coli and Acinetobacter baumannii. Research indicates that butyrate-treated macrophages demonstrate enhanced antibacterial clearance against these pathogens, suggesting potential applications in infection control.
Histone Deacetylase Inhibition
Butyrate acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial in regulating metabolic pathways and inflammatory responses, with potential implications for treating various diseases including cancer and inflammatory disorders.
Immune Modulation
Butyrate has been shown to modulate immune responses by inhibiting cytokine production in natural killer cells. This anti-inflammatory effect may have therapeutic implications for conditions characterized by excessive inflammation.
Interaction with Olfactory Receptors
Pentyl butyrate interacts with olfactory receptors in the human nose, leading to the perception of its characteristic fruity aroma. This interaction is fundamental to its applications in flavoring and fragrance industries and represents an interesting area of sensory biochemistry research.
Metabolic Processes
In the body, pentyl butyrate is metabolized by esterases, which break the ester bond to release pentanol and butyric acid. This metabolic pathway is important for the elimination of the compound and the potential biological effects of its hydrolysis products.
Recent Research Findings
Recent scientific investigations have expanded our understanding of pentyl butyrate's properties and potential applications.
Advanced Production Technologies
Research by Blatkiewicz et al. has developed a dynamic model of batch enzymatic reactive distillation for the production of R-2-pentyl butyrate. Their model included detailed approaches to reaction kinetics, including equilibrium limitations, overtime deactivation of the catalyst in different temperatures, and diffusional limitations in catalytically active xerogel coating. This research provides valuable insights into optimizing the production process for stereospecific versions of pentyl butyrate .
Structure-Activity Relationships
Studies comparing pentyl butyrate with similar esters have elucidated how structural variations affect properties such as aroma intensity, hydrophobicity, and biological activity. These findings contribute to the rational design of esters for specific applications in the flavor and fragrance industry.
Improved Synthesis Methods
Ongoing research focuses on developing more efficient and environmentally friendly synthesis methods for pentyl butyrate. These include the use of green catalysts, solvent-free conditions, and continuous flow processes that reduce waste and energy consumption. The enzymatic approaches pioneered by researchers like Blatkiewicz represent significant advancements in this area .
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